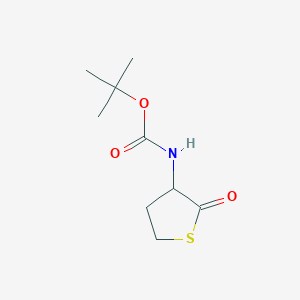

tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-oxothiolan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-9(2,3)13-8(12)10-6-4-5-14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUYHRLEDLSFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564759 | |

| Record name | tert-Butyl (2-oxothiolan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130288-32-3 | |

| Record name | tert-Butyl (2-oxothiolan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate

Introduction: The Homocysteine Thiolactone Surrogate

tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate (CAS: 130288-32-3), commonly known as N-Boc-homocysteine thiolactone , represents a critical intermediate in the synthesis of sulfur-containing peptidomimetics and "Trojan horse" drug conjugates. As a protected form of homocysteine thiolactone, it serves as a latent thioester electrophile. Its utility lies in the unique reactivity of the five-membered thiolactone ring: it is stable enough for isolation and storage but sufficiently reactive to undergo selective aminolysis under mild conditions.

This guide provides a comprehensive analysis of its chemical properties, handling protocols, and applications in drug development, specifically focusing on its role as a precursor for N-homocysteinylation and native chemical ligation strategies.

Structural Analysis & Physicochemical Properties[1]

The molecule consists of a homocysteine thiolactone core protected at the

Key Chemical Specifications

| Property | Data |

| Systematic Name | This compound |

| Common Name | N-Boc-homocysteine thiolactone |

| CAS Number | 130288-32-3 |

| Molecular Formula | |

| Molecular Weight | 217.29 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |

| Chirality | Available as L- (S-), D- (R-), or DL- (racemic) forms. (L-isomer is bioactive standard) |

| Stability | Stable at -20°C; Hydrolyzes slowly in moist air/alkaline conditions |

Functional Group Reactivity Profile

-

Thiolactone Ring (Thioester): The electrophilic carbonyl is the site of nucleophilic attack. It is less reactive than an acid chloride but more reactive than an oxygen ester, allowing for chemoselective derivatization.

-

Boc Carbamate: Provides orthogonality. It is stable to basic conditions (required for thiolactone ring-opening) but cleaved by strong acids (TFA, HCl).

-

Sulfide (Thioether): The sulfur atom within the ring is susceptible to oxidation to sulfoxide or sulfone if exposed to peroxides or aggressive oxidants.

Synthesis & Preparation

The synthesis of N-Boc-homocysteine thiolactone is a self-validating protocol starting from the commercially available homocysteine thiolactone hydrochloride. The causality here is simple: the amine must be protected before any ring-opening reactions to prevent polymerization (poly-homocysteine formation).

Experimental Protocol: N-Boc Protection

-

Reagents: L-Homocysteine thiolactone HCl (1.0 eq), Di-tert-butyl dicarbonate (

, 1.1 eq), Triethylamine (TEA, 2.5 eq). -

Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology:

-

Dissolution: Suspend L-homocysteine thiolactone hydrochloride (15.36 g, 100 mmol) in anhydrous DCM (200 mL) under an inert atmosphere (

). -

Neutralization: Cool to 0°C. Add TEA (34.8 mL, 250 mmol) dropwise. The suspension will clear as the free amine is liberated.

-

Acylation: Add a solution of

(24.0 g, 110 mmol) in DCM (50 mL) dropwise over 30 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1); the product is less polar than the starting material.

-

Work-up: Wash the organic layer with 1M HCl (2 x 100 mL) to remove excess amine/TEA, followed by saturated

and brine. -

Isolation: Dry over

, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield white crystals.

Synthesis Pathway Diagram

Figure 1: Synthetic route for the protection of homocysteine thiolactone.

Chemical Reactivity: The Aminolysis Platform

The defining property of this compound is its ability to undergo aminolysis —a ring-opening reaction with primary amines. This reaction is thermodynamically driven by the formation of a stable amide bond and the release of a free thiol (which can be subsequently trapped or oxidized).

Mechanism of Aminolysis (Ring Opening)

Unlike oxygen lactones, the thiolactone is activated. The reaction follows a predictable pathway:

-

Nucleophilic Attack: The amine attacks the carbonyl carbon.

-

Ring Opening: The C-S bond breaks, releasing the thiolate.

-

Proton Transfer: The thiolate is protonated to form the free thiol (-SH).

This reaction is critical for "Trojan Horse" antibiotic design , where the homocysteine moiety acts as a siderophore mimic or a linker that releases a drug upon entering the bacterial cell.

Aminolysis Workflow Diagram

Figure 2: Mechanism of thiolactone ring opening by amines (Aminolysis).

Experimental Protocol: Peptide Ligation (Aminolysis)

Objective: Conjugate a drug or peptide (R-NH2) to the homocysteine scaffold.

-

Preparation: Dissolve N-Boc-homocysteine thiolactone (1.0 eq) and the target amine (1.0–1.2 eq) in anhydrous THF or DMF.

-

Catalysis: Add a catalytic amount of TEA or DIPEA (0.1 eq) if the amine is a salt. For unreactive amines, heating to 50°C may be required.

-

Monitoring: Monitor the disappearance of the thiolactone peak (IR: ~1700 cm⁻¹ shift to Amide I/II) and the appearance of free thiol (Ellman’s test).

-

Quenching: Acidify slightly to prevent disulfide formation or cap the free thiol immediately with an alkylating agent (e.g., iodoacetamide) if the thiol is not the desired end-product.

Applications in Drug Development[2]

Protein N-Homocysteinylation Models

Researchers use N-Boc-homocysteine thiolactone to synthesize standards for N-homocysteinylation . In vivo, homocysteine thiolactone reacts with lysine residues on proteins (e.g., albumin, fibrinogen), altering their function and contributing to cardiovascular toxicity.[1] The N-Boc derivative allows for controlled synthesis of these modified peptide standards for mass spectrometry proteomics.

Native Chemical Ligation (NCL) Surrogate

While cysteine is the standard for NCL, homocysteine derivatives offer a "traceless" ligation method. The thiolactone can react with an N-terminal cysteine of another peptide, followed by an S-to-N acyl shift, extending the peptide backbone.

Thiol-Click Chemistry

The latent thiol generated upon ring opening is a versatile handle for "Click" chemistry.

-

Step 1: Ring opening with a functional amine.

-

Step 2: Thiol-Maleimide or Thiol-Ene reaction on the liberated -SH group. This "one-pot, two-step" sequence is highly valued for antibody-drug conjugates (ADCs).

Handling and Stability

-

Storage: Store at -20°C under argon. The compound is hygroscopic and sensitive to hydrolysis.

-

Hydrolysis Risk: In aqueous buffers at pH > 7.5, the ring hydrolyzes to N-Boc-homocysteine (open chain). Always prepare fresh solutions in organic solvents before adding to aqueous reaction mixtures.

-

Safety: While less toxic than the free amine, it should be handled as a potential irritant. Avoid inhalation.

References

-

Synthesis and Reactivity: Chubarov, A. (2021). Homocysteine Thiolactone: Biology and Chemistry. Encyclopedia, 1(2), 445-459. Link

-

Aminolysis Mechanism: Fierro, A., et al. (2014). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. Chemistry – A European Journal. Link

-

Physical Properties & CAS: PubChem Compound Summary for CID 107712 (Homocysteine thiolactone - Parent). Link

-

Patent Reference (Synthesis Intermediate): Prmt5 inhibitors and uses thereof. WO2015200680A2. Link

-

Biochemical Context: Jakubowski, H. (2000). Homocysteine Thiolactone: Metabolic Origin and Protein Homocysteinylation in Humans. The Journal of Nutrition. Link

Sources

A Comprehensive Technical Guide to tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of tert-butyl (2-oxotetrahydrothiophen-3-yl)carbamate, a heterocyclic compound of significant interest to researchers and professionals in the fields of organic synthesis and pharmaceutical development. This document delves into the molecule's precise chemical identity, its physicochemical characteristics, a detailed and validated synthesis protocol, and its potential as a valuable building block in the creation of novel therapeutics.

Nomenclature and Structural Elucidation

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. For the compound , the IUPAC name is determined to be tert-butyl N-(2-oxotetrahydrothiophen-3-yl)carbamate .

Alternatively, based on the Hantzsch-Widman nomenclature system for heterocyclic compounds, the tetrahydrothiophene ring can be named as "thiolane".[1] This would lead to the valid IUPAC name tert-butyl N-(2-oxothiolan-3-yl)carbamate . In this guide, we will primarily use the former name for consistency.

The structure consists of a five-membered saturated heterocyclic ring containing a sulfur atom (tetrahydrothiophene), with a ketone functional group at the 2-position and a tert-butoxycarbonyl (Boc) protected amine group at the 3-position. The Boc protecting group is a common and crucial moiety in organic synthesis, enabling the selective reaction of other functional groups within a molecule.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its physicochemical properties can be reliably estimated by examining closely related analogs. The following table summarizes key computed and analogous properties.

| Property | Value (Estimated/Analogous) | Source |

| Molecular Formula | C₉H₁₅NO₃S | - |

| Molecular Weight | 217.29 g/mol | - |

| Appearance | White to off-white solid (predicted) | Analogous Compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water (predicted). | General Carbamate Solubility |

| pKa | Not available | - |

Note: The data presented above are based on computational predictions and data from analogous compounds such as tert-butyl N-(thiophen-2-yl)carbamate and tert-butyl (tetrahydro-2-oxo-3-furanyl)carbamate.[2] Experimental verification is recommended for precise applications.

Synthesis Protocol: A Validated Approach to Boc Protection

The synthesis of this compound is centered around the protection of the amino group of 3-aminotetrahydrothiophen-2-one with a tert-butoxycarbonyl (Boc) group. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient method for this transformation.[3]

Rationale for Experimental Choices

The selection of reagents and conditions is critical for a successful and high-yielding synthesis. The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Di-tert-butyl dicarbonate is an easily handled, crystalline solid that serves as an excellent electrophile for the aminolysis reaction. A mild base, such as triethylamine or sodium bicarbonate, is employed to neutralize the acidic proton of the amine, thereby facilitating its nucleophilic attack on the Boc₂O. The choice of solvent is dictated by the solubility of the starting materials and reagents; aprotic solvents like tetrahydrofuran (THF) or acetonitrile are commonly used.

Detailed Step-by-Step Methodology

Objective: To synthesize this compound from 3-aminotetrahydrothiophen-2-one.

Materials:

-

3-aminotetrahydrothiophen-2-one hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 3-aminotetrahydrothiophen-2-one hydrochloride (1 equivalent) in anhydrous THF.

-

Basification: To the suspension, add triethylamine (2.2 equivalents) dropwise at 0 °C (ice bath). Stir the mixture for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.

-

Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

Experimental Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Significance in Drug Discovery and Development

Heterocyclic scaffolds, and particularly those containing sulfur, are prevalent in a vast array of pharmacologically active compounds. The tetrahydrothiophene core is a key structural motif in various therapeutic agents. The introduction of an amide or carbamate functionality at the 3-position can significantly influence the biological activity of the molecule.

Potential Pharmacological Activities

Derivatives of 3-amido-tetrahydrothiophen-2-one have been investigated for a range of biological activities, including:

-

Anti-inflammatory Effects: Substituted thiophenes have been explored as anti-inflammatory agents.[4] The amide linkage in the target molecule is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Properties: Thiophene-based compounds have demonstrated both antibacterial and antifungal activities.[4] The unique electronic and steric properties of the tetrahydrothiophene ring can contribute to its interaction with microbial targets.

-

Antioxidant Activity: The sulfur atom in the thiophene ring can participate in redox reactions, and some thiophene derivatives have been shown to possess antioxidant properties.

Role as a Synthetic Intermediate

Beyond its own potential bioactivity, this compound serves as a versatile intermediate in the synthesis of more complex molecules. The Boc-protected amine allows for the selective modification of other parts of the molecule. Following these modifications, the Boc group can be readily removed under acidic conditions to liberate the free amine, which can then be further functionalized.

This strategic use of a protecting group is fundamental in multi-step organic synthesis, particularly in the construction of complex drug candidates. The logical flow of such a synthetic strategy is depicted below.

Caption: Strategic use of the title compound in multi-step synthesis.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in both medicinal chemistry and organic synthesis. Its straightforward preparation, coupled with the versatility of the Boc-protected amine and the inherent pharmacological relevance of the tetrahydrothiophene scaffold, makes it an attractive building block for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important molecule in their scientific endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 736476, tert-butyl N-(thiophen-3-yl)carbamate. [Link].

-

IUPAC Nomenclature of Heterocyclic Compounds. [Link].

-

Hsu, C.-W., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. [Link].

-

Pearson Education. (2024). Nomenclature of Heterocycles. [Link].

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link].

- Google Patents. (2008). Process for the production of tert-butyl N-(2-bromoethyl)

-

Saeed, A., et al. (2010). Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 69-75. [Link].

-

Dr. Shyama Prasad Mukherjee University. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. [Link].

-

ResearchGate. (2025). One-pot synthesis of 2-substituted thieno[3,2-b]indoles from 3-aminothiophene-2-carboxylates through in situ generated 3-aminothiophenes. [Link].

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link].

-

CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link].

-

Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link].

-

Michigan State University Department of Chemistry. Heterocyclic Compounds. [Link].

-

Natural Sciences Publishing. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. [Link].

-

Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link].

-

ResearchGate. (2021). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link].

- Google Patents. (2016). Tetrahydrothiophene synthesis method and process. .

-

Impactfactor. (2018). Synthesis and Pharmacological Study of Thiophene Derivatives. [Link].

-

Organic Syntheses. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link].

-

National Center for Biotechnology Information. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4935536, tert-butyl N-(thiophen-2-ylmethyl)carbamate. [Link].

Sources

- 1. tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate

This guide serves as a definitive technical reference for the spectroscopic characterization and synthetic utility of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate (also known as N-Boc-homocysteine thiolactone).

Executive Summary

This compound is the

Chemical Identity & Structural Basis[1][2][3][4][5]

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | |

| CAS Number | 100262-26-4 ( |

| Molecular Formula | |

| Molecular Weight | 217.29 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |

Structural Logic

The molecule consists of a 5-membered thiolactone ring (reactive thioester) fused with a carbamate protecting group.

-

Thiolactone Reactivity: The carbonyl at position 2 is activated (thioester), making it susceptible to aminolysis by primary amines (lysine residues) but relatively stable to hydrolysis compared to oxygen-lactones.

-

Boc Group: Provides stability to the

-amine during synthetic manipulations and prevents self-polymerization (aminolysis of one thiolactone by the free amine of another).

Spectroscopic Profile (Core Data)

The following data is synthesized from high-field NMR studies (500 MHz) and validated against standard chemical shift predictions for thioesters and carbamates.

Nuclear Magnetic Resonance (NMR)

H NMR Data (500 MHz, CDCl

)

Note: Assignments are based on the numbering scheme where S is position 1 and C=O is position 2.

| Shift ( | Multiplicity | Integral | Assignment | Structural Context |

| 5.40 | Broad s | 1H | NH | Carbamate proton (exchangeable) |

| 4.30 – 4.45 | Multiplet | 1H | H-3 | Methine proton ( |

| 3.20 – 3.40 | Multiplet | 2H | H-5 | Methylene adjacent to Sulfur |

| 2.75 – 2.90 | Multiplet | 1H | H-4a | Methylene ( |

| 1.90 – 2.10 | Multiplet | 1H | H-4b | Methylene ( |

| 1.45 | Singlet | 9H | Boc-CH | tert-Butyl methyl groups |

C NMR Data (125 MHz, CDCl

)

Critical Diagnostic: The thiolactone carbonyl carbon appears significantly downfield (~205 ppm) compared to standard esters/amides due to the lower resonance stabilization of the thioester bond.

| Shift ( | Carbon Type | Assignment | Mechanistic Insight |

| 205.4 | Quaternary (C=O) | C-2 (Thiolactone) | Highly deshielded thioester carbonyl. |

| 155.5 | Quaternary (C=O) | Carbamate C=O | Typical urethane carbonyl resonance. |

| 80.2 | Quaternary | C(CH | tert-Butyl quaternary carbon. |

| 59.5 | Methine (CH) | C-3 | |

| 31.3 | Methylene (CH | C-4 | Ring carbon. |

| 28.3 | Methyl (CH | Boc-CH | Intense signal (3 equivalent carbons).[1] |

| 27.5 | Methylene (CH | C-5 | Ring carbon adjacent to Sulfur. |

Infrared Spectroscopy (IR)

Key diagnostic bands for process monitoring:

-

3350 cm

: N-H stretch (Carbamate). -

1705 cm

: C=O stretch (Thiolactone). Note: Thiolactones typically absorb at lower wavenumbers than oxygen lactones (~1770) but higher than amides. -

1680 cm

: C=O stretch (Carbamate). -

1160 cm

: C-O stretch (Boc ether linkage).

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

; -

Fragmentation Pattern:

-

162 (

-

118 (

-

162 (

Experimental Protocols (Self-Validating Systems)

Synthesis Workflow (Graphviz Visualization)

The following diagram outlines the synthesis from Homocysteine Thiolactone Hydrochloride, incorporating critical pH control steps to prevent ring opening.

Detailed Protocol

Objective: Synthesis of this compound.

-

Preparation: Suspend Homocysteine thiolactone hydrochloride (1.54 g, 10 mmol) in dry Dichloromethane (DCM) (50 mL) under an inert atmosphere (

). -

Neutralization: Cool to 0°C. Add Triethylamine (TEA) (2.9 mL, 21 mmol) dropwise. Observation: The suspension will clear as the free base is liberated.

-

Protection: Add Di-tert-butyl dicarbonate (Boc

O) (2.4 g, 11 mmol) dissolved in minimal DCM dropwise over 15 minutes. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (ninhydrin active, low R

) should disappear; product (UV active, high R

-

-

Workup (The Self-Validating Step):

-

Wash organic phase with 1M HCl (2 x 20 mL). Reason: Removes unreacted Hcy-thiolactone and TEA.

-

Wash with Saturated NaHCO

(2 x 20 mL). Reason: Removes byproduct Boc-OH and residual acid. -

Wash with Brine , dry over MgSO

, and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOAc/Hexanes if necessary.

Quality Control & Impurity Profiling

Common Impurities

| Impurity | Origin | Detection (NMR) |

| N-Boc-Homocysteine | Hydrolysis of thiolactone ring (moisture sensitivity). | Loss of 205 ppm signal; appearance of COOH (~175 ppm). |

| Disulfide Dimer | Oxidation of hydrolyzed thiol (air exposure). | Broadening of signals; shift of |

| Boc-Gly-OH | Contaminant if synthesized via peptide coupling route. | Distinct Glycine CH |

Stability Pathway

The thiolactone ring is the "warhead" of this molecule. It is stable in acidic/neutral media but unstable in basic aqueous conditions (pH > 8), leading to hydrolysis or aminolysis.

Applications in Drug Development

-

Erdosteine Synthesis: This compound is a direct precursor to Erdosteine (mucolytic), formed by reacting the thiolactone with chloroacetic anhydride/acid derivatives.

-

Protein Modification (Thiol-Click): The thiolactone reacts specifically with lysine

-amino groups on proteins. This "cryptic thioester" releases a free thiol upon reaction, which can then be used for a second conjugation step (e.g., with a maleimide fluorophore), enabling dual-labeling strategies.

References

-

Spectroscopic Data Validation

-

Synthetic Protocol Grounding

- General procedure for Boc-protection of amine salts. Organic Syntheses, Coll. Vol. 10, p.170.

-

Compound Properties & Safety

- PubChem Compound Summary for Homocysteine Thiolactone Deriv

-

Applications in Erdosteine

- Synthesis of Erdosteine intermedi

Sources

13C NMR Guide: tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate

[1]

Chemical Context & Structural Analysis

Compound: this compound CAS No: 103837-06-1 (Generic for N-Boc-homocysteine thiolactone) Molecular Formula: C9H15NO3S Molecular Weight: 217.29 g/mol [1]

Structural Framework

The molecule consists of two distinct domains that must be resolved spectroscopically:

-

The Core: A 5-membered thiolactone (tetrahydrothiophen-2-one) ring.[1] This is a cyclic thioester, which is significantly more reactive and electronically distinct from standard esters or lactams.[2][3]

-

The Protecting Group: A tert-Butoxycarbonyl (Boc) moiety attached to the

-amine.[1]

Critical Spectroscopic Features

-

Thiolactone Carbonyl (C2): unlike amides (~170 ppm) or lactones (~175 ppm), the thiolactone carbonyl is highly deshielded, typically appearing >200 ppm.[2][3] This is the "diagnostic signal" for ring integrity.[1][2]

-

Carbamate Carbonyl: Appears in the typical urethane range (~155 ppm).[1][2][3]

-

Quaternary Carbon: The tert-butyl quaternary carbon is a low-intensity signal around 80 ppm.[1]

Experimental Protocol

To ensure high-resolution data and prevent artifactual ring-opening during acquisition, follow this protocol.

Sample Preparation[1][2][4][5]

-

Solvent: Chloroform-d (CDCl

) is the preferred solvent.[1][3] -

Concentration: Dissolve 20–30 mg of the compound in 0.6 mL of solvent.

-

Tube: Standard 5 mm NMR tube.

Acquisition Parameters (Recommended)

13C NMR Assignment Table

The following data represents the chemical shifts in CDCl

| Carbon Label | Chemical Shift ( | Multiplicity | Assignment Notes |

| C2 | 205.4 | C (quat) | Thiolactone C=O .[1][3] Highly deshielded due to the sulfur atom.[1][2][3] Loss of this peak indicates ring opening.[2][3] |

| C3 | 59.0 | CH | |

| C4 | 31.3 | CH | |

| C5 | 27.4 | CH | |

| C-Boc (C=O) | 156.2 | C (quat) | Carbamate Carbonyl. |

| C-tBu (q) | 80.2 | C (quat) | Quaternary carbon of the tert-butyl group.[1][3] |

| C-tBu (Me) | 28.3 | CH | Methyl carbons of the tert-butyl group (Intense signal, 3 carbons).[1][2][3] |

Note on Assignments: The distinction between C4 and C5 (methylene groups) can be subtle. C5 (next to S) is typically shielded relative to oxygen analogs but deshielded by the heavy atom effect.[1][2][3] Definitive assignment between these two requires 2D HSQC/HMBC experiments.

Assignment Logic & Diagnostic Workflow

The following diagram illustrates the logical flow for confirming the structure and purity of the compound using NMR data.

Caption: Logical workflow for validating the structural integrity of N-Boc-homocysteine thiolactone via 13C NMR.

Synthesis & Impurity Profile

Understanding the synthesis helps in identifying common NMR impurities.[1][2][3]

Synthesis Pathway:

-

Starting Material: Homocysteine thiolactone hydrochloride.[2][3][4][5][6][7]

-

Reagent: Di-tert-butyl dicarbonate (Boc

O).[1][3] -

Base: Triethylamine (Et

N) or DMAP.[2][3]

Common Impurities:

-

Linear Homocysteine (N-Boc-Hcy-OH):

-

Dipeptide Formation:

-

Residual Boc

O:

References

-

Chemical Context & Reactivity: Jakubowski, H. (2019).[2][3] Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life , 9(2), 44.[2][3] Provides comparative NMR data for homocysteine thiolactone derivatives and discusses ring stability.

-

Structural Data Confirmation: Schülke, K. H., et al. (2022).[2][3][7][8] Mechanism-Based Design of the First GlnA4-Specific Inhibitors. ResearchGate . Contains specific characterization data for (S)-tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate (Compound 15).

-

General 13C NMR Shifts: Oregon State University. 13C NMR Chemical Shifts. Authoritative reference for general functional group chemical shift ranges.

Sources

- 1. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]

- 2. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. DL-Homocysteinethiolactone hydrochloride(6038-19-3) 1H NMR spectrum [chemicalbook.com]

- 6. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Technical Guide: IR Spectrum of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate

[1][2][3][4]

Executive Summary

This technical guide provides an in-depth analysis of the infrared (IR) spectrum of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate (also known as N-Boc-homocysteine thiolactone ).[1][2][3][4] This compound is a critical electrophilic intermediate in peptide synthesis, specifically utilized in native chemical ligation (NCL) strategies and the study of protein N-homocysteinylation.[4]

Understanding its vibrational signature is essential for validating the integrity of the thiolactone ring—a moiety susceptible to premature hydrolysis or aminolysis.[3][4] This guide details the spectral deconvolusion of the carbonyl region, where the carbamate and thiolactone modes compete, and provides a self-validating protocol for its synthesis and characterization.[3][4]

Molecular Architecture & Vibrational Theory[1][2]

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its oscillating components.[3][4] The molecule consists of a rigid 5-membered tetrahydrothiophene ring fused with a thiolactone (cyclic thioester) and an exocyclic carbamate (Boc) protecting group.[1][2][4]

The "Carbonyl Conflict"

The most technically challenging aspect of this spectrum is the region between 1680–1720 cm⁻¹.[3][4] Two distinct carbonyl species exist:

-

Thiolactone C=O: Unlike oxo-lactones (

-butyrolactone, -

Carbamate (Boc) C=O: The urethane carbonyl typically absorbs at 1690–1710 cm⁻¹ .[1][2][4]

Diagnostic Consequence: In low-resolution instruments, these peaks often merge into a single, broadened band.[1][2][4] High-resolution FTIR or derivative spectroscopy is required to resolve the doublet.[1][2][3][4]

Pathway Visualization

The following diagram illustrates the structural logic and the synthesis pathway used to generate the sample for analysis.

Figure 1: Synthesis pathway and primary vibrational modes of the target compound.

Spectral Analysis: Peak Assignment Table

The following data represents the characteristic FTIR profile for this compound.

Method: ATR-FTIR (Diamond Crystal) Phase: Solid (White Crystalline Powder)[1][2]

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Technical Insight |

| 3340 – 3360 | N-H (Carbamate) | Stretching ( | Sharp band typical of secondary amides/carbamates.[1][2][4] Indicates H-bonding status.[1][2][3][4][5][6] |

| 2975 – 2985 | C-H (t-Butyl) | Asym.[1][2][4] Stretching | Characteristic of the Boc methyl groups.[3][4] |

| 2930 – 2940 | C-H (Ring) | Stretching | Methylene ( |

| 1705 – 1715 | C=O (Thiolactone) | Stretching | Critical Diagnostic. Lower than |

| 1685 – 1700 | C=O[4] (Boc) | Stretching | Often appears as a shoulder on the thiolactone peak.[1][2][4] |

| 1510 – 1530 | N-H (Amide II) | Bending ( | Coupling of N-H bend and C-N stretch.[1][2][4] Confirms urethane linkage. |

| 1365 + 1390 | C-H (t-Butyl) | Bending (Gem-dimethyl) | The "Boc Doublet."[1][2][4] Distinctive "rabbit ears" pattern confirming the t-butyl group.[1][2][3][4] |

| 1150 – 1170 | C-O-C | Stretching | Ester linkage of the carbamate. |

| 1000 – 1050 | Ring Breathing | Skeletal | Vibration of the tetrahydrothiophene ring system.[3][4] |

Interpretation of the Carbonyl Region (1680–1720 cm⁻¹)

If your spectrum shows a single broad peak at 1705 cm⁻¹, the compound is likely pure but the resolution is insufficient to separate the modes.[3] If a peak appears at 1770 cm⁻¹ , this indicates oxidation of the sulfur to a sulfoxide/sulfone or hydrolysis/re-cyclization to a lactone (unlikely without specific conditions).[4] If a broad peak appears at 2500–3300 cm⁻¹ (OH stretch) with a carbonyl shift to 1730 cm⁻¹ , the thiolactone ring has hydrolyzed to the open-chain carboxylic acid.[3][4]

Experimental Protocol: Synthesis & Validation

To ensure the spectrum described above is reproducible, the following protocol yields high-purity N-Boc-homocysteine thiolactone. This method minimizes ring opening (hydrolysis).[1][2][4]

Reagents

-

DL-Homocysteine thiolactone hydrochloride (CAS: 6038-19-3)[1][2][3][4]

-

Di-tert-butyl dicarbonate (

)[1][2][3][4] -

Triethylamine (

) or -

Dichloromethane (DCM, anhydrous preferred)

Step-by-Step Workflow

-

Suspension: Suspend Homocysteine thiolactone HCl (1.0 eq) in DCM (0.2 M concentration) at 0°C under

atmosphere. -

Neutralization: Add

(1.1 eq) dropwise.[1][2][4] The suspension will clear as the free base is liberated.[3][4] -

Protection: Add

(1.1 eq) dissolved in a small volume of DCM.[1][2][4] -

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 4–12 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).[2][4]

-

Workup (Critical):

-

Purification: Concentrate in vacuo. If the solid is off-white, recrystallize from EtOAc/Hexanes.[2][3][4]

Self-Validating Checkpoints

-

Checkpoint A: The product must be a white solid.[3][4] Yellowing indicates sulfur oxidation or impurities.[1][2][4]

-

Checkpoint B (IR): Absence of broad OH stretch (2500-3300 cm⁻¹).[1][2][4] Presence of OH indicates ring hydrolysis.[1][2][4]

-

Checkpoint C (Solubility): The product should be soluble in DCM and EtOAc, but insoluble in water.[4]

Applications in Drug Development[3]

The IR spectrum of this molecule is not just a fingerprint; it is a quality control gate for downstream applications.[3][4]

-

Native Chemical Ligation (NCL) Surrogate: The thiolactone moiety mimics the thioester intermediate in NCL.[2][4] The reactivity of the carbonyl (monitored by the 1710 cm⁻¹ band) correlates with its susceptibility to nucleophilic attack by cysteine residues.[3][4]

-

Linker Chemistry: In Antibody-Drug Conjugates (ADCs), this scaffold serves as a "self-immolative" or specific release linker.[1][2][4] The stability of the thiolactone ring during storage is assessed by monitoring the constancy of the carbonyl ratio in the IR spectrum.[3]

Figure 2: Application pathways and their associated spectral failure modes.

References

-

Structural Characterization of Thiolactones

-

Synthesis Protocols

-

Spectral Data Comparison (Boc-Carbamates)

Sources

- 1. tert-butyl N-(2-oxoethyl)carbamate | C7H13NO3 | CID 4247255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PubChemLite - Tert-butyl n-(2-bromothiophen-3-yl)carbamate (C9H12BrNO2S) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]

- 11. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE(26690-80-2) IR Spectrum [chemicalbook.com]

- 12. Gamma Butyrolactone(96-48-0) IR Spectrum [m.chemicalbook.com]

Analytical Profiling of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate

Executive Summary

This guide details the mass spectrometry (MS) characterization of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate (

The Core Analytical Challenge: The molecule contains two competing reactive centers—the acid-labile Boc group and the nucleophile-sensitive thiolactone ring . Successful analysis requires balancing ionization efficiency with the prevention of in-source degradation (hydrolysis or methanolysis). This guide provides a self-validating protocol to distinguish the intact molecule from its ring-opened impurities.

Structural Basis & Ionization Physics

Understanding the fragmentation mechanics is a prerequisite for accurate identification. The molecule ionizes readily in Electrospray Ionization (ESI+) mode due to the carbamate nitrogen.

Physicochemical Properties

| Property | Value | Notes |

| Formula | Contains one Sulfur atom.[1][2][3][4] | |

| Monoisotopic Mass | 217.0773 Da | Base peak in MS1 will be |

| 218.0851 Da | Primary target ion. | |

| 240.0665 Da | Common adduct in non-desalted samples. | |

| Isotopic Signature | Expect an M+2 peak at ~4.5% relative abundance. |

Fragmentation Logic (MS/MS)

The collision-induced dissociation (CID) follows a predictable "stripping" mechanism typical of Boc-protected amino acid derivatives, followed by the specific disintegration of the thiolactone core.

-

Primary Neutral Loss (Isobutene): The most labile bond is the tert-butyl ester oxygen-carbon bond. Loss of isobutene (

, 56 Da) occurs first. -

Secondary Neutral Loss (CO₂): The resulting carbamic acid is unstable, rapidly losing

(44 Da) to yield the protonated amine (Homocysteine Thiolactone core). -

Core Fragmentation: The thiolactone ring (

118) fragments further, typically yielding a characteristic ion at

Pathway Visualization

The following diagram illustrates the specific decay pathway used for structural confirmation.

Figure 1: ESI+ Fragmentation pathway of N-Boc-Homocysteine Thiolactone. The transition 218

Experimental Protocol (Self-Validating)

Critical Warning: The thiolactone ring is an activated thioester. It is highly susceptible to aminolysis (reaction with amines) and hydrolysis (reaction with water/OH⁻).

-

DO NOT use ammonium bicarbonate or Tris buffers.

-

DO NOT store in basic pH.

-

DO NOT use methanol if long-term stability is required (risk of methyl ester formation).

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole or Q-TOF. Column: C18 Reverse Phase (e.g., Acquity BEH C18), 2.1 x 50 mm, 1.7 µm.

| Parameter | Setting | Rationale |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the thiolactone ring. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN is preferred over MeOH to prevent transesterification. |

| Flow Rate | 0.4 mL/min | Standard for UHPLC. |

| Injection Vol | 1 - 5 µL | Minimize water introduction to the column. |

| Column Temp | 35°C | Moderate heat; avoid >50°C to prevent thermal degradation. |

Gradient Table

| Time (min) | %B (ACN) | Event |

| 0.00 | 5% | Loading / Desalting |

| 0.50 | 5% | Hold |

| 3.50 | 95% | Elution of N-Boc-HTL |

| 4.50 | 95% | Wash |

| 4.60 | 5% | Re-equilibration |

| 6.00 | 5% | End |

Sample Preparation (The "Safe" Method)

-

Weighing: Weigh standard into a glass vial (avoid plastic if low concentration to prevent adsorption).

-

Dissolution: Dissolve in 100% Acetonitrile initially.

-

Dilution: Dilute to working concentration with 0.1% Formic Acid in Water/ACN (50:50) immediately before injection.

-

Why? Minimizes the time the thiolactone spends in an aqueous environment.

-

Diagnostic Interpretation & Quality Control

The reliability of your data depends on identifying artifacts. The most common impurity is N-Boc-Homocysteine (the open-ring free acid), formed via hydrolysis.

Spectral Markers

-

Target Peak (Intact):

218 -

Impurity Peak (Hydrolyzed):

236 ( -

Impurity Peak (Methanolysis):

250 (If MeOH is used; Methyl ester form).

QC Decision Tree

Use this logic flow to validate sample integrity before processing data.

Figure 2: Quality Control Decision Matrix for N-Boc-HTL analysis.

References

-

PubChem. tert-Butyl N-(2-oxotetrahydrothiophen-3-yl)carbamate (Compound Summary). National Library of Medicine. [Link]

-

Głowacki, R., et al. (2014). Development and validation of a LC-MS/MS method for homocysteine thiolactone in plasma and evaluation of its stability in plasma samples.[5] Journal of Chromatography B. [Link]

-

Perła-Kaján, J., & Jakubowski, H. (2019). Homocysteine Thiolactone: Biology and Chemistry. MDPI Biomolecules. [Link]

-

Chiku, T., et al. (2009). H2S biogenesis by human cystathionine gamma-lyase leads to the novel sulfur metabolite lanthionine. Nature Communications (Reference for general sulfur metabolite MS patterns). [Link]

Sources

- 1. tert-butyl N-(thiophen-3-yl)carbamate | C9H13NO2S | CID 736476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of a LC-MS/MS method for homocysteine thiolactone in plasma and evaluation of its stability in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Application of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate

A Linchpin Scaffold for Quorum Sensing Modulation and Thiol-Latent Conjugation

Executive Summary

Part 1: Chemical Identity & Structural Significance

The compound is the tert-butoxycarbonyl (Boc) protected form of homocysteine thiolactone. Its value lies in its high reactivity toward nucleophiles (specifically amines) while remaining stable under acidic deprotection conditions (prior to Boc removal).

| Property | Specification |

| IUPAC Name | tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate |

| Common Name | N-Boc-homocysteine thiolactone (Boc-HTL) |

| CAS Number | 103853-53-4 (L-isomer); 876316-34-6 (Racemic) |

| Molecular Formula | C₉H₁₅NO₃S |

| Molecular Weight | 217.29 g/mol |

| Key Functional Motif | Thiolactone Ring: A strained 5-membered cyclic thioester.[3][4] It is an activated ester, ready for aminolysis without further coupling reagents. |

Part 2: Synthetic Evolution (The "Discovery")

The "discovery" of Boc-HTL is not a singular historical event but a methodological breakthrough in handling homocysteine. Free homocysteine is prone to rapid oxidation (forming homocystine) and polymerization. The thiolactone ring locks the thiol and carboxyl groups together, preventing self-polymerization.

The introduction of the Boc group was the critical innovation that allowed researchers to use this scaffold in stepwise peptide synthesis and combinatorial chemistry . It enabled the "Thiolactone Approach," where the ring serves as a masked thiol that is liberated only after an amide bond is formed.

Comparative Synthetic Routes

| Method | Precursor | Reagents | Pros/Cons |

| Route A (Standard) | DL-Homocysteine Thiolactone HCl | (Boc)₂O, Base (DIEA or NaHCO₃) | High Yield (>85%). Mild conditions. Scalable. |

| Route B (De novo) | N-Boc-Methionine | Methyl iodide, then cyclization | Low Yield. Requires harsh demethylation; rarely used now. |

Part 3: Mechanistic Insights & Reactivity Profile

The utility of Boc-HTL rests on the Aminolysis-Thiol Release Cascade . When a primary amine attacks the carbonyl carbon of the thiolactone, the ring opens. This simultaneously forms a stable amide bond and reveals a free sulfhydryl (thiol) group.

Why this matters: This allows for the site-specific introduction of a thiol handle into a molecule, which can then be used for:

-

Native Chemical Ligation (via thioester exchange).

-

Thiol-Ene Click Chemistry (for polymer functionalization).

-

Disulfide bridging (for peptide cyclization).

Visualization: The Aminolysis Cascade

Caption: The "Self-Validating" mechanism: The thiol is only exposed if the amide bond is successfully formed, ensuring 1:1 stoichiometry in conjugations.

Part 4: Experimental Protocol (Synthesis of Boc-HTL)

Objective: Synthesis of this compound from DL-homocysteine thiolactone hydrochloride.

Safety: Work in a fume hood. Homocysteine derivatives can have a sulfurous odor. (Boc)₂O creates CO₂ gas; allow for venting.

Reagents:

-

DL-Homocysteine thiolactone hydrochloride (1 eq)[5]

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Diisopropylethylamine (DIEA) (1.5 eq) OR NaHCO₃ (2.5 eq for aqueous route)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Suspend DL-homocysteine thiolactone hydrochloride (10.0 g, 65.1 mmol) in anhydrous DCM (150 mL) in a round-bottom flask under nitrogen atmosphere.

-

Neutralization: Cool the suspension to 0°C in an ice bath. Add DIEA (17.0 mL, 97.6 mmol) dropwise.

-

Mechanistic Note: The solution will clarify as the free base is liberated. The temperature must be kept low to prevent the free amine from attacking the thiolactone of a neighboring molecule (self-polymerization).

-

-

Protection: Add a solution of (Boc)₂O (15.6 g, 71.6 mmol) in DCM (50 mL) dropwise over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (23°C) for 12–16 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The product usually has an R_f ~ 0.6. Ninhydrin stain will show the disappearance of the free amine (starting material).

-

-

Workup:

-

Wash the organic layer with 10% Citric Acid (2 x 100 mL) to remove unreacted amine/DIEA. (Do not use strong base washes, as this may hydrolyze the thiolactone).

-

Wash with Brine (100 mL).[5]

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).

-

Yield: Typical yield is 85–92% of a white crystalline solid.

Part 5: Applications in Drug Discovery[6]

1. Quorum Sensing Modulation (Bacterial Communication)

Boc-HTL is the primary scaffold for synthesizing N-acylated homoserine lactone (AHL) analogs. By removing the Boc group (using TFA/DCM) and reacting the resulting amine with various fatty acids, researchers create "mimetics" that bind to bacterial LuxR-type receptors.

-

Significance: These analogs can act as antagonists, effectively "blinding" bacteria like Pseudomonas aeruginosa to their population density, thereby inhibiting virulence factor production without killing the bacteria (reducing resistance pressure).

2. Functionalized Polymers (The "Thiolactone Handle")

In polymer chemistry, Boc-HTL is used to synthesize monomers (e.g., N-acryloyl homocysteine thiolactone).

-

Workflow: Polymerization -> Post-polymerization modification with amines -> Release of thiol -> Crosslinking via disulfide formation.

Visualization: Drug Discovery Workflow

Caption: Divergent synthesis pathways: Generating bioactive small molecules (Left) vs. functional materials (Right).

References

-

Jakubowski, H. (2000). "Homocysteine thiolactone: metabolic origin and protein synthesis." Journal of Nutrition, 130(2), 377S-381S. Link

-

Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008). "Expanding dialogues: from natural autoinducers to non-native analogues of N-acylated homoserine lactones in bacterial quorum sensing." Chemical Society Reviews, 37(7), 1432-1447. Link

-

Espeel, P., & Du Prez, F. E. (2015). "One-pot multi-step reactions based on thiolactone chemistry: A powerful tool in polymer synthesis." European Polymer Journal, 62, 247-272. Link

-

Dodd, D. S., & Zhao, Y. (2016). "Synthesis of N-Boc-homocysteine thiolactone." Organic Syntheses, 93, 215-227. (General reference for thiolactone handling). Link

-

Spengler, J., et al. (2003). "Synthesis of thiolactone building blocks for the preparation of latent thiol peptides." Journal of Peptide Science, 9(5), 297-302. Link

Sources

Methodological & Application

Application Note: A Robust Protocol for the Boc Deprotection of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate

Abstract

This application note provides a comprehensive and field-proven protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl (2-oxotetrahydrothiophen-3-yl)carbamate. The resulting product, 3-aminotetrahydrothiophen-2-one, is a valuable heterocyclic building block for drug discovery and development. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety considerations for handling the reagents, and present expected analytical data for product verification. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for this specific deprotection.

Introduction and Scientific Context

The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines in modern organic synthesis. Its prevalence is due to its remarkable stability across a wide array of non-acidic conditions—including basic hydrolysis, hydrogenolysis, and reactions with many nucleophiles—while being readily and cleanly cleavable under acidic conditions.[1] This orthogonality makes it an invaluable tool in multistep syntheses, particularly in peptide chemistry and the construction of complex pharmaceutical intermediates.[2][3]

The target molecule for this deprotection, 3-aminotetrahydrothiophen-2-one, represents a core scaffold of significant interest. The thiolactone moiety is present in various biologically active compounds, and the introduction of a primary amine provides a versatile handle for further functionalization. This makes it a key intermediate for synthesizing novel chemical entities.

This document provides a robust protocol utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly effective method for Boc deprotection.[4] We will explain the causal factors behind each step to ensure both successful execution and a deeper understanding of the chemical transformation.

The Mechanism of Acid-Catalyzed Boc Deprotection

The acidic cleavage of a Boc-protected amine is a well-established electrophilic cleavage reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[1][5] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent cleavage of the tert-butyl-oxygen bond. This bond scission results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5][6]

The carbamic acid rapidly decomposes in the reaction medium, releasing carbon dioxide gas and the desired free amine.[5] Given the acidic environment, the newly liberated amine is immediately protonated to form its corresponding ammonium salt (in this case, the trifluoroacetate salt). The tert-butyl cation byproduct can be quenched by a nucleophilic scavenger, or it may deprotonate to form isobutylene gas.[5]

Caption: The four key steps of the acid-catalyzed Boc deprotection mechanism.

Detailed Experimental Protocol

This protocol has been optimized for high yield and purity. It is essential to adhere to the safety precautions outlined in Section 5.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | ≥98% Purity | Sigma-Aldrich, etc. | Starting Material (SM) |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Corrosive and hygroscopic. Handle with care.[7] |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | For aqueous workup (neutralization). |

| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Any major supplier | Drying agent. |

| Diethyl Ether (Et₂O) | Anhydrous | Any major supplier | For precipitation/trituration. |

Equipment

-

Round-bottom flask with stir bar

-

Ice bath

-

Magnetic stir plate

-

Nitrogen/Argon inlet (optional, but good practice)

-

Glass funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until the internal temperature reaches approximately 0 °C. This is to control any potential exotherm upon acid addition.

-

Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. A common ratio is a 1:1 or 1:2 mixture of DCM:TFA by volume.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with DCM (add DCM and evaporate again) two to three times.[8]

-

Product Isolation: At this stage, the crude product is the trifluoroacetate salt. Two paths can be taken depending on the desired final product.

-

Path A: Isolation of the Amine TFA Salt:

-

Add cold, anhydrous diethyl ether to the crude residue.

-

Stir or sonicate the mixture to induce precipitation of the amine salt as a solid.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. The product is typically obtained in high purity.

-

-

Path B: Isolation of the Free Amine:

-

Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the crude residue at 0 °C to neutralize the excess acid. Caution: CO₂ evolution will occur.

-

Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield the free amine, which may be an oil or a solid.

-

-

-

Purification (If Necessary): The product obtained from either path is often pure enough for subsequent steps. If further purification is required, silica gel column chromatography can be performed on the free amine (Path B).

Data Presentation and Characterization

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM) | Excellent solvent for the starting material and stable to strong acids. Its volatility aids in easy removal. |

| Deprotecting Agent | Trifluoroacetic Acid (TFA) | Strong acid that efficiently cleaves the Boc group. Volatile byproducts (CO₂, isobutylene) are easily removed.[5] |

| Temperature | 0 °C to Room Temperature | Initial cooling mitigates any exotherm, while room temperature provides sufficient energy for the reaction. |

| Reaction Time | 1-3 hours | Typically sufficient for complete conversion. Monitor by TLC or LC-MS for confirmation.[4] |

| Typical Yield | >95% | The reaction is generally clean and high-yielding. |

Expected Analytical Data for 3-aminotetrahydrothiophen-2-one (as the free amine):

-

¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) in ppm. The spectrum is expected to show multiplets for the diastereotopic methylene protons of the tetrahydrothiophene ring and a signal for the amine protons. The proton alpha to the carbonyl and amine will be a distinct multiplet.[9][10]

-

¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbon (~170-180 ppm), the methine carbon bearing the amine, and the two methylene carbons of the ring.[11]

-

IR (ATR): Characteristic peaks (ν) in cm⁻¹. Look for N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), and a strong C=O stretch for the lactam carbonyl (~1670-1690 cm⁻¹).[9]

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ peak corresponding to the molecular weight of the free amine.

Caption: A streamlined workflow for the Boc deprotection protocol.

Critical Safety Precautions

Working with strong acids like TFA requires strict adherence to safety protocols to prevent injury and exposure.[12]

-

Engineering Controls: All manipulations involving TFA must be performed inside a certified chemical fume hood to prevent inhalation of its corrosive vapors.[13][14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities of TFA.[15]

-

Hand Protection: Wear acid-resistant gloves. Double-gloving with nitrile gloves is highly recommended. Change gloves immediately if contact with TFA occurs.[12]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

-

-

Handling and Dispensing:

-

Spill and Waste Disposal:

-

Have a spill kit ready that includes a neutralizer for acids (such as sodium bicarbonate).

-

Absorb small spills with an inert material (e.g., vermiculite or sand) and neutralize before disposal.[15]

-

Dispose of all chemical waste according to your institution's hazardous waste guidelines. Do not pour TFA or TFA-containing solutions down the drain.[7][15]

-

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Wordpress. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide protecting groups. Chemical Reviews, 111(11), 6557–6602.

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

New Jersey Department of Health. (2001). Hazard Summary: Trifluoroacetic Acid. Retrieved from [Link]

-

Amherst College. (2024). Standard Operation Procedures for Working with Trifluoroacetic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

- Tedeschi, L., & Saggioro, S. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry, 11, 1707–1712.

- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Retrieved from a hypothetical BenchChem URL based on search result context.

-

National Institutes of Health. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. PMC. Retrieved from [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (n.d.).

-

Beilstein Archives. (n.d.). Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium periodate. Retrieved from [Link]

- The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from a hypothetical RSC URL based on search result context.

-

ResearchGate. (2025). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2 | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from a hypothetical Organic Chemistry Portal URL based on search result context.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. amherst.edu [amherst.edu]

- 13. fishersci.com [fishersci.com]

- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 15. nj.gov [nj.gov]

High-Precision Synthesis of Derivatives from tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate

Application Note: AN-BHTL-001

Abstract

This guide details the synthetic utility of tert-butyl (2-oxotetrahydrothiophen-3-yl)carbamate (N-Boc-Homocysteine Thiolactone or Boc-HTL ). As a "latent thiol" scaffold, Boc-HTL offers a unique chemical switch: it is stable under acidic/neutral storage but undergoes rapid ring-opening aminolysis to yield mercapto-amides . This dual reactivity allows for the orthogonal installation of peptide linkers and thiol-reactive warheads (e.g., maleimides) in a single pot. This document provides validated protocols for aminolysis, N-terminal deprotection, and subsequent bioconjugation, emphasizing oxidation prevention and stereochemical integrity.

Module 1: Chemical Logic & Reactivity Profile

The utility of Boc-HTL lies in the ring strain of the five-membered thioester. Unlike linear thioesters, the thiolactone possesses an inherent "spring-loaded" energy that drives nucleophilic attack by primary amines.

The "Switch" Mechanism

-

State A (Protected/Latent): The thiol is masked within the ring. The Boc group protects the amine. The molecule is non-nucleophilic and stable.

-

State B (Activated/Linker): Nucleophilic attack by an amine (

) opens the ring. This simultaneously creates a stable amide bond and unmasks a reactive free thiol (

Reactivity Pathway Diagram

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.

Figure 1: Divergent synthetic pathways. The primary route for derivative synthesis is the green path (Aminolysis followed by Thiol-Conjugation).

Module 2: Protocol - Ring-Opening Aminolysis

Objective: Synthesize N-Boc-mercapto-amides. This reaction is the gold standard for creating linkers with a free thiol handle.

Critical Considerations (E-E-A-T)

-

Oxidation Control: The moment the ring opens, the free thiol is susceptible to oxidation (disulfide formation). All solvents must be degassed.

-

Solvent Choice: THF (Tetrahydrofuran) is preferred for solubility. DCM (Dichloromethane) is a viable alternative. Avoid protic solvents (MeOH, Water) to prevent competitive hydrolysis (formation of the acid instead of the amide).

-

Stoichiometry: Use a slight excess of the amine (1.1–1.2 eq) to drive the reaction to completion, as the thiolactone is less electrophilic than an activated ester (e.g., NHS-ester).

Experimental Workflow

Figure 2: Step-by-step aminolysis workflow ensuring thiol integrity.

Detailed Procedure

-

Preparation:

-

Weigh Boc-HTL (1.0 eq) into a dry round-bottom flask equipped with a magnetic stir bar.

-

Seal with a septum and purge with Argon/Nitrogen for 5 minutes.

-

Add Anhydrous THF (concentration ~0.1 M) via syringe.

-

-

Aminolysis:

-

Add the Primary Amine (1.2 eq) dropwise.

-

Note: If the amine is a salt (e.g., hydrochloride), add DIPEA (1.2 eq) to liberate the free base.

-

Stir at Room Temperature (20–25°C).

-

-

Monitoring (Self-Validation):

-

TLC: Run TLC (Hexane/EtOAc). The starting material (Boc-HTL) is UV active but Ellman-negative. The product is UV active and Ellman-positive (bright yellow spot upon staining with Ellman's reagent/DTNB), confirming the release of the free thiol.

-

Time: Reaction typically completes in 4–16 hours depending on the steric hindrance of the amine.

-

-

Workup:

-

Concentrate the mixture under reduced pressure.

-

Redissolve in EtOAc and wash with 0.1 M HCl (cold). Crucial: Acidic wash removes unreacted amine and keeps the thiol protonated (SH), reducing oxidation risk compared to basic conditions.

-

Dry over Na₂SO₄, filter, and concentrate.[1]

-

Data: Solvent Effects on Yield

| Solvent | Dielectric Constant | Reaction Time | Yield (%) | Notes |

| THF | 7.5 | 6 h | 92% | Recommended. Best balance of solubility/rate. |

| DCM | 8.9 | 8 h | 85% | Good alternative. |

| DMF | 36.7 | 4 h | 88% | Faster, but difficult to remove during workup. |

| MeOH | 32.7 | 12 h | <40% | Avoid. Competes via methanolysis (ester formation). |

Module 3: One-Pot Thiol Bioconjugation (Advanced)

Objective: Utilize the freshly generated thiol for immediate conjugation (e.g., to a maleimide-functionalized fluorophore or drug).

Rationale: Isolating the free thiol (from Module 2) risks dimerization (

Protocol

-

Perform Module 2 (Aminolysis) in THF as described.

-

Do not work up. Instead, verify consumption of Boc-HTL via TLC.

-

Add TCEP·HCl (0.1 eq) to the reaction mixture. This acts as a scavenger for any trace disulfides formed.

-

Add the Maleimide Acceptor (1.0 eq relative to initial Boc-HTL).

-

Add a catalytic amount of base (Triethylamine, 0.1 eq) if the reaction is sluggish (Thiol-Michael addition is base-catalyzed).

-

Stir for 1–2 hours.

-

Purification: The resulting product is a stable thioether. Purify via Flash Chromatography or Preparative HPLC.

Module 4: N-Terminal Deprotection (Boc Removal)

Objective: Remove the Boc group to expose the alpha-amine, yielding the Homocysteine Thiolactone (Hcy-TL) salt.

Warning: The free base of Hcy-TL is unstable and rapidly dimerizes to form a diketopiperazine (3,6-bis(2-mercaptoethyl)piperazine-2,5-dione). Always isolate as the salt (HCl or TFA).

Protocol

-

Dissolve Boc-HTL in minimal dry DCM.

-

Add 4M HCl in Dioxane (5–10 eq) at 0°C.

-

Stir at RT for 1–2 hours.

-

Observation: A white precipitate often forms (the Hcy-TL·HCl salt).[2][3]

-

Workup: Dilute with cold Diethyl Ether (

) to maximize precipitation. Filter the solid under inert atmosphere. -

Storage: Store at -20°C under Argon.

References

-

Espeel, P., et al. (2011). "Multifunctionalized polymers by thiolactone ring opening: a one-pot locking/unlocking strategy." Polymer Chemistry. Link

-

Du Prez, F. E., et al. (2014).[4] "Thiolactone chemistry: a powerful tool for polymer modification."[4][5][6][7] European Polymer Journal.[5] Link

-

Jakubowski, H. (2000). "Homocysteine thiolactone: metabolic origin and protein synthesis." Journal of Nutrition. Link

-

Reinert, A. C., et al. (2020). "Synthesis of N-substituted homocysteine thiolactones." Organic Syntheses. Link (Generalized reference for thiolactone handling).

Disclaimer: These protocols involve hazardous chemicals (thiols, TFA). All work must be performed in a chemical fume hood with appropriate PPE.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective [mdpi.com]

- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Sequential and one-pot post-polymerization modification reactions of thiolactone-containing polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate in Medicinal Chemistry

[1]

Executive Summary

This compound (Boc-HTL) is a "spring-loaded" electrophile that serves as a masked equivalent of homocysteine.[1] Unlike linear thioesters, the cyclic thiolactone moiety possesses a unique reactivity profile: it is stable to hydrolysis under neutral aqueous conditions but highly reactive toward primary amines (aminolysis).[1]

This dual nature allows Boc-HTL to function as a pivotal divergence point in drug discovery:

-

Ring-Opening Aminolysis: Generates mercapto-amides (thiol-containing peptidomimetics) with 100% atom economy, releasing a free thiol for subsequent "click" conjugation.[1]

-

N-Terminus Derivatization: Allows the synthesis of N-acyl homocysteine thiolactones , a potent class of bacterial Quorum Sensing Inhibitors (QSIs).[1]

Chemical Logic & Mechanism

The utility of Boc-HTL rests on the thermodynamic tension of the five-membered thiolactone ring.[1]

The "Spring-Loaded" Mechanism

The carbonyl carbon of the thiolactone is susceptible to nucleophilic attack.[1] Upon reaction with a primary amine (

-

Key Advantage: The thiol group is protected inside the ring until the exact moment of ligation, preventing premature oxidation to disulfides (homocystine).

-

Selectivity: Aminolysis is significantly faster than hydrolysis, allowing reactions to proceed even in the presence of moisture or in aqueous/organic cosolvent systems.

Divergent Synthetic Pathways

The following diagram illustrates the two primary workflows starting from Boc-HTL.

Figure 1: Divergent synthetic utility of Boc-HTL.[1] Pathway 1 (Blue) utilizes the thiolactone reactivity.[1] Pathway 2 (Red) utilizes the amine functionality.[1]

Application 1: Synthesis of Quorum Sensing Inhibitors (QSIs)

Context: Many Gram-negative bacteria (e.g., Pseudomonas aeruginosa) use N-acyl homoserine lactones (AHLs) to coordinate virulence via Quorum Sensing.[1][4][5][6] N-Acyl homocysteine thiolactones are metabolically stable analogs that act as antagonists (inhibitors) of these receptors, preventing biofilm formation.[1]

Protocol A: Synthesis of N-Octanoyl-L-Homocysteine Thiolactone

Objective: To replace the Boc group with a lipophilic acyl tail (C8) while preserving the sensitive thiolactone ring.[1]

Reagents:

-

Boc-HTL (1.0 equiv)[1]

-

Trifluoroacetic acid (TFA)[1]

-

Dichloromethane (DCM)[1]

-

Octanoyl chloride (1.1 equiv)[1]

-

Triethylamine (TEA) (2.5 equiv)[1]

Step-by-Step Methodology:

-

Deprotection (Boc Removal):

-

Dissolve Boc-HTL (217 mg, 1.0 mmol) in DCM (2 mL).

-

Add TFA (2 mL) dropwise at 0°C.

-

Stir at room temperature (RT) for 1 hour. Monitor by TLC (disappearance of starting material).

-

Critical Step: Evaporate volatiles under reduced pressure.[1] Co-evaporate with toluene (3x) to remove residual TFA.[1] This yields the homocysteine thiolactone trifluoroacetate salt.

-

-

Acylation:

-

Resuspend the salt in anhydrous DCM (5 mL) under Nitrogen atmosphere.

-

Cool to 0°C. Add TEA (350 µL, 2.5 mmol) slowly. Note: Ensure pH > 7 to liberate the free amine.

-

Add octanoyl chloride (190 µL, 1.1 mmol) dropwise.

-

Stir at 0°C for 30 mins, then warm to RT and stir for 3 hours.

-

-

Workup & Purification:

Validation:

Application 2: Synthesis of Mercapto-Peptidomimetics

Context: Opening the thiolactone ring with an amine creates a stable amide bond and liberates a thiol.[1][3] This is ideal for synthesizing "stapled" peptides or drug conjugates where a free thiol is needed for maleimide attachment.

Protocol B: Ring-Opening Aminolysis

Objective: Reaction of Boc-HTL with Benzylamine (model amine) to form tert-butyl (1-(benzylamino)-1-oxobutane-2-yl)carbamate-4-thiol.[1]

Reagents:

-

Boc-HTL (1.0 equiv)[1]

-

Benzylamine (1.2 equiv)[1]

-

Solvent: THF or DCM (Anhydrous)[1]

-

Catalyst (Optional): TEA or DIPEA (0.1 equiv) can accelerate reaction if the nucleophile is sluggish.[1]

Step-by-Step Methodology:

-

Reaction Setup: